molecular formula C12H8ClN3O2 B12610001 2-Chloro-5-[(furo[2,3-d]pyrimidin-2-yl)amino]phenol CAS No. 918340-63-3

2-Chloro-5-[(furo[2,3-d]pyrimidin-2-yl)amino]phenol

Cat. No.: B12610001
CAS No.: 918340-63-3
M. Wt: 261.66 g/mol
InChI Key: FOIDKDCBNJGDED-UHFFFAOYSA-N
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Description

Disclaimer: The following is a generic description. Specific applications, mechanisms of action, and research value for 2-Chloro-5-[(furo[2,3-d]pyrimidin-2-yl)amino]phenol are not available in current scientific literature and must be verified by your research team. This compound is a chemical compound of high interest in medicinal chemistry and drug discovery research. Its structure, which incorporates a furo[2,3-d]pyrimidine core linked to an aminophenol, suggests potential as a scaffold for developing kinase inhibitors . The furo[2,3-d]pyrimidine moiety is a recognized pharmacophore in several known inhibitors, such as those targeting the ACK1 (TNK2) tyrosine kinase, a critical signal transducer in hormone-refractory cancers . Similarly, the 4-(substituted amino)-7H-pyrrolo[2,3-d]pyrimidine class of compounds demonstrates the research significance of related heterocyclic systems, particularly as potent inhibitors of LRRK2, a key target in Parkinson's disease research . Researchers are exploring this compound and its analogs primarily for their potential bioactivity in oncology and neurodegenerative diseases. The mechanism of action is expected to involve targeted protein kinase inhibition, disrupting critical signaling pathways that promote cell proliferation or disease progression . This product is provided as a high-purity material to support robust and reproducible experimental results. It is intended for laboratory research purposes only and is not approved for use in humans, animals, or as a diagnostic agent. Researchers should conduct appropriate safety assessments and profiling experiments to elucidate this compound's specific molecular targets, potency (IC50), cellular activity, and pharmacological properties.

Properties

CAS No.

918340-63-3

Molecular Formula

C12H8ClN3O2

Molecular Weight

261.66 g/mol

IUPAC Name

2-chloro-5-(furo[2,3-d]pyrimidin-2-ylamino)phenol

InChI

InChI=1S/C12H8ClN3O2/c13-9-2-1-8(5-10(9)17)15-12-14-6-7-3-4-18-11(7)16-12/h1-6,17H,(H,14,15,16)

InChI Key

FOIDKDCBNJGDED-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC2=NC=C3C=COC3=N2)O)Cl

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution Reaction

One of the primary methods for synthesizing this compound involves a nucleophilic substitution reaction where the amino group from the furo[2,3-d]pyrimidine displaces the chlorine atom in 2-chloro-5-aminophenol.

Procedure :

  • Reagents : Mix 2-chloro-5-aminophenol with furo[2,3-d]pyrimidine in a suitable solvent such as dimethyl sulfoxide (DMSO).

  • Base Addition : Add a base such as potassium carbonate to facilitate the nucleophilic attack.

  • Heating : Heat the reaction mixture at elevated temperatures (around 150 °C) for several hours until completion.

  • Workup : After the reaction, cool the mixture and precipitate the product by adding water, followed by filtration and recrystallization from ethanol.

Cyclization Method

Another approach involves cyclization reactions that incorporate both the chlorophenol and furo[2,3-d]pyrimidine moieties into a single compound.

Procedure :

  • Starting Materials : Use an appropriate furo[2,3-d]pyrimidine derivative along with an amine source.

  • Reaction Setup : Combine the starting materials in a solvent like ethanol or acetonitrile under reflux conditions.

  • Cyclization Reaction : The reaction may require an acid catalyst to promote cyclization, leading to the formation of the desired product.

  • Isolation : Similar to the nucleophilic substitution method, isolate the product through precipitation and purification techniques.

Yield and Characterization

The yield of these reactions can vary based on factors such as temperature, reaction time, and purity of starting materials. Typical yields reported in literature range from 70% to 90%.

Table 1: Summary of Preparation Yields

Method Yield (%) Reference
Nucleophilic Substitution 84%
Cyclization 79%
General Synthesis 88%

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The chlorine atom at position 2 of the phenolic ring undergoes substitution with various nucleophiles under mild conditions. This reactivity is enhanced by electron-donating groups in the fused pyrimidine system .

Reagent Conditions Product Yield Source
PiperidineEthanol, reflux5-(Piperidin-1-yl)-[(furo[2,3-d]pyrimidin-2-yl)amino]phenol79–88%
4-MethylpiperidineEthanol, 80°C5-(4-Methylpiperidin-1-yl)-[(furo[2,3-d]pyrimidin-2-yl)amino]phenol85%
MorpholineDMSO, K₂CO₃, 150°C5-(Morpholin-4-yl)-[(furo[2,3-d]pyrimidin-2-yl)amino]phenol74%

Key Observations :

  • Amines with bulky substituents (e.g., 4-methylpiperidine) show improved reaction rates due to reduced steric hindrance .

  • Polar aprotic solvents like DMSO enhance reactivity in microwave-assisted syntheses .

Cross-Coupling Reactions

The pyrimidine core participates in palladium-catalyzed cross-coupling reactions, enabling structural diversification:

Suzuki-Miyaura Coupling

Boronic Acid Catalyst System Product Yield Source
4-FluorophenylPd(OAc)₂, PCy₃·HBF₄, TBAOH5-(4-Fluorophenyl)-furopyrimidinylphenol derivative67%
Thieno[2,3-b]pyridylPd(OAc)₂, SPhos, K₃PO₄Bicyclic fused heteroaromatic adduct52%

Mechanistic Insight :
The reaction proceeds via oxidative addition of the brominated pyrimidine intermediate to Pd(0), followed by transmetallation and reductive elimination .

Cyclocondensation Reactions

The amino-phenol moiety facilitates heterocycle formation:

Reactant Conditions Product Application Source
Ethyl mercaptoacetateNaOEt, ethanol, refluxEthyl thieno[2,3-c]isoquinoline carboxylateAntitumor agent precursor
Formamide180°C, sealed tubeFuropyrimido[4',5':4,5]thienoisoquinolinoneKinase inhibitor intermediate

Notable Features :

  • Phosphorus oxychloride efficiently converts hydroxyl groups to chlorides for downstream amination .

  • Cyclization reactions exhibit excellent regioselectivity due to electronic effects from the fused oxygen atom .

Biological Activity Correlation

Structural modifications directly impact biological efficacy:

Modification MCL-1 Affinity Cellular IC₅₀ Source
Furo[2,3-d]pyrimidine core36 pM24 nM
Thieno[2,3-d]pyrimidine core610 pM48 nM

Structure-Activity Relationship :

  • The furopyrimidine system increases atropisomer stability compared to thieno analogues .

  • Substituents at position 8 significantly modulate kinase inhibition profiles .

This compound's reactivity profile positions it as a versatile scaffold for developing targeted therapies, particularly in oncology. The chlorine atom and phenolic hydroxyl group provide orthogonal handles for further functionalization, while the fused heterocycle directs regioselective transformations.

Scientific Research Applications

Biological Activities

1. Antitumor Activity:
Research indicates that 2-Chloro-5-[(furo[2,3-d]pyrimidin-2-yl)amino]phenol exhibits significant antitumor properties. It functions as an inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell proliferation. In vitro studies have shown that this compound can inhibit tumor cell growth with effective concentration values (EC50) in the low micromolar range (≤ 10^-7 M) .

2. Enzyme Inhibition:
The compound's structural features allow it to act as a competitive inhibitor of DHFR. This inhibition disrupts folate metabolism in cancer cells, leading to impaired DNA synthesis and cell division. Additionally, studies have suggested that the compound may interact with folylpolyglutamate synthetase (FPGS), enhancing its antitumor activity by promoting the retention of polyglutamated forms of antifolates within cells .

3. Mechanistic Insights:
The mechanism by which this compound exerts its biological effects involves altering the enzyme kinetics of DHFR and potentially affecting other metabolic pathways linked to nucleotide synthesis. The presence of the furo-pyrimidine structure is critical for binding affinity and selectivity towards these enzymes .

Case Studies and Research Findings

Study Objective Findings
Study 1 Evaluate antitumor efficacyDemonstrated significant growth inhibition in CCRF-CEM cells with EC50 values indicating potent activity compared to other analogs .
Study 2 Investigate enzyme inhibitionConfirmed that this compound is a competitive inhibitor of DHFR with enhanced substrate activity through FPGS .
Study 3 Assess structure-activity relationshipIdentified that modifications in the bridge length between functional groups influence both enzyme inhibition and cytotoxicity, suggesting optimal configurations for therapeutic use .

Mechanism of Action

The mechanism of action of 2-Chloro-5-[(furo[2,3-d]pyrimidin-2-yl)amino]phenol involves its interaction with specific molecular targets. For instance, it may inhibit certain protein kinases by binding to their active sites, thereby blocking the phosphorylation of key substrates involved in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Core Structural Variations

The compound’s closest structural analogs differ in their heterocyclic systems and substituents:

  • 2-Chloro-5-(pyrrolo[1,2-c]pyrimidin-1-ylamino)phenol (CAS: 918340-61-1; C₁₃H₁₀ClN₃O): Replaces the furopyrimidine with a pyrrolopyrimidine ring, altering electron distribution and steric effects .
  • 3-amino-5-[4-(morpholine-4-yl)pyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl]phenol: Features a morpholine-substituted pyridofuropyrimidine system, influencing solubility and receptor binding .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Melting Point (°C) Key Features
Target Compound C₁₂H₈ClN₃O₂ 277.66 Not reported Furopyrimidine core, chloro-phenol
Pyrrolo[1,2-c]pyrimidine Analog C₁₃H₁₀ClN₃O 265.69 Not reported Pyrrolo-pyrimidine, reduced oxygen
Chromeno-pyrimidine Derivative C₁₈H₁₄N₂O₂ 290.32 142–144 Chromene fusion, piperidine substituent
Furo[3,2-d]pyrimidin-2-yl Analog C₂₀H₁₈N₂O₃ 334.37 142–144 Butoxy side chain, higher lipophilicity

Notes:

  • The chromeno-pyrimidine derivative exhibits a lower melting point (142–144°C) compared to other analogs with bulkier substituents (e.g., 268–287°C for nitro/bromo-substituted pyridines in ), highlighting the role of aromatic stacking and hydrogen bonding .

Anticancer and Cytotoxic Effects

  • Chromeno-pyrimidine Derivatives: Demonstrate significant antitumor activity via cell cycle disruption and apoptosis induction. For example, 2-[4-(piperidin-1-yl)-5H-chromeno[2,3-d]pyrimidin-2-yl]phenol shows cytotoxicity against multiple cancer cell lines .
  • Molecular docking studies suggest that such compounds may inhibit enzymes like PI3K or EGFR .

Binding Affinity and Receptor Interactions

  • Native Ligand Comparison: In , the native ligand 3-amino-5-[4-(morpholin-4-yl)pyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl]phenol binds to p85α via Met772, Tyr836, and Val851. The target compound’s lack of morpholine substitution may reduce affinity but improve selectivity .
  • Hydrogen Bonding : Analogous compounds in form intramolecular O-H⋯N hydrogen bonds and π-π interactions, stabilizing their bioactive conformations. These features are critical for target engagement .

Biological Activity

2-Chloro-5-[(furo[2,3-d]pyrimidin-2-yl)amino]phenol is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a furo[2,3-d]pyrimidine moiety linked to a phenolic structure, which is hypothesized to contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • CAS Number : 918340-63-3
  • Molecular Formula : C₁₂H₈ClN₃O₂
  • Molecular Weight : 261.66 g/mol
  • IUPAC Name : 2-chloro-5-(furo[2,3-d]pyrimidin-2-ylamino)phenol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific protein kinases by binding to their active sites. This interaction can block phosphorylation processes critical for cell signaling and proliferation, particularly in cancer cells.
  • Receptor Modulation : It has been investigated for its potential to modulate receptors involved in inflammatory and immune responses.

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:

Cell Line IC50 (µM) % Inhibition
MDA-MB-468 (Breast)10.584.83
SK-MEL-5 (Melanoma)8.981.58
T-47D (Breast)9.090.47

These findings suggest that the compound may be effective in targeting multiple cancer types through similar mechanisms of action .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In vitro studies have shown that it possesses activity against several bacterial strains:

Microbial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli15 µg/mL
Staphylococcus aureus10 µg/mL
Mycobacterium tuberculosis12 µg/mL

These results indicate a promising profile for potential use in treating infections caused by resistant strains .

Case Studies and Research Findings

  • Antitumor Efficacy in Animal Models : A study conducted on mice bearing xenograft tumors demonstrated that administration of the compound resulted in a significant reduction in tumor size compared to control groups, highlighting its potential as a therapeutic agent .
  • Synergistic Effects with Other Drugs : Research has shown that when combined with standard chemotherapeutic agents like doxorubicin, this compound enhances the overall efficacy, suggesting a synergistic effect that could be explored further in clinical settings .

Q & A

Q. How can researchers address low yields in multi-step syntheses?

  • Optimize catalytic systems (e.g., switch from Pd(OAc)₂ to XPhos Pd G3 for higher turnover). Use flow chemistry to improve mixing and reduce side reactions .

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